molecular formula C10H7BrClN B6248739 2-bromo-4-chloro-3-methylquinoline CAS No. 1379615-55-0

2-bromo-4-chloro-3-methylquinoline

Cat. No.: B6248739
CAS No.: 1379615-55-0
M. Wt: 256.5
InChI Key:
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Description

2-Bromo-4-chloro-3-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-3-methylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions, often with the aid of a catalyst such as zinc chloride or sulfuric acid.

Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. This method is particularly useful for synthesizing quinoline derivatives with various substituents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-methylquinoline undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different chemical and biological properties.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

    Oxidation Products: Quinoline N-oxides are the primary products of oxidation reactions.

    Reduction Products: Dihydroquinoline derivatives are formed through reduction reactions.

Scientific Research Applications

2-Bromo-4-chloro-3-methylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties. Quinoline derivatives are known to inhibit the growth of various microorganisms and viruses.

    Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Quinoline derivatives have shown promise in inhibiting the growth of cancer cells.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-3-methylquinoline involves its interaction with specific molecular targets and pathways:

    DNA Synthesis Inhibition: Like other quinoline derivatives, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

    Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloroquinoline: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    2-Chloro-3-methylquinoline: Lacks the bromine atom, which may influence its substitution reactions and overall properties.

    4-Chloro-3-methylquinoline: Lacks the bromine atom, affecting its chemical and biological properties.

Uniqueness

2-Bromo-4-chloro-3-methylquinoline is unique due to the presence of both bromine and chlorine atoms along with a methyl group. This combination of substituents provides the compound with distinct chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules and industrial chemicals.

Properties

CAS No.

1379615-55-0

Molecular Formula

C10H7BrClN

Molecular Weight

256.5

Purity

95

Origin of Product

United States

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